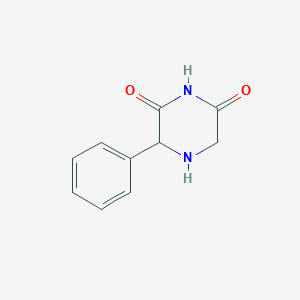
3-Phenylpiperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpiperazine-2,6-dione is a heterocyclic compound that features a piperazine ring substituted with a phenyl group at the third position and two keto groups at the second and sixth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine-2,6-dione core .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the Ugi reaction, which offers high yields and can be performed under mild conditions. The use of solid-phase synthesis and photocatalytic methods also provides efficient pathways for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylpiperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-Phenylpiperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-Phenylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, blocking the binding of natural ligands and modulating cellular responses .
Comparación Con Compuestos Similares
Piperazine-2,5-dione: This compound shares a similar piperazine core but differs in the position of the keto groups.
Phenylpiperazine: Lacks the keto groups and has different biological activities.
Piperazinopyrrolidinone: Contains a fused pyrrolidinone ring, leading to distinct chemical properties and applications
Uniqueness: 3-Phenylpiperazine-2,6-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
103040-88-6 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-phenylpiperazine-2,6-dione |
InChI |
InChI=1S/C10H10N2O2/c13-8-6-11-9(10(14)12-8)7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,12,13,14) |
Clave InChI |
AMCLXHFIGQCSDQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)C(N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















